Diethyl Chlorothiophosphate-d10

Description

Structure

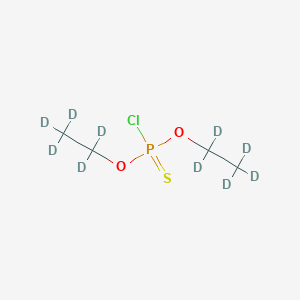

3D Structure

Properties

IUPAC Name |

chloro-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClO2PS/c1-3-6-8(5,9)7-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJJJTCKNZYTEY-MWUKXHIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC([2H])([2H])C([2H])([2H])[2H])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClO2PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90492339 |

Source

|

| Record name | O,O-Bis[(~2~H_5_)ethyl] phosphorochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90492339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287397-89-1 |

Source

|

| Record name | O,O-Bis[(~2~H_5_)ethyl] phosphorochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90492339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl Chlorothiophosphate-d10: A Technical Guide for Advanced Research Applications

Introduction: The Role of Isotopic Labeling in Modern Analytical Chemistry

In the landscape of contemporary research, particularly within drug development and environmental analysis, the demand for precision and accuracy in quantitative assays is paramount. Stable isotope-labeled internal standards are fundamental to achieving this, mitigating variability in sample preparation and instrumental analysis. Diethyl Chlorothiophosphate-d10, the deuterated analogue of Diethyl Chlorothiophosphate, has emerged as a critical tool for researchers. Its primary utility lies in its application as an internal standard for the quantification of organophosphate pesticides and related compounds by mass spectrometry-based methods. The ten deuterium atoms provide a distinct mass shift from its unlabeled counterpart, ensuring clear differentiation in mass spectra without significantly altering its chemical behavior. This guide offers an in-depth exploration of the chemical properties, synthesis, and application of this compound, tailored for professionals in research and development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its effective use and handling. While specific experimental data for the deuterated compound is not extensively published, the properties can be reasonably extrapolated from its non-deuterated analogue, Diethyl Chlorothiophosphate. The primary difference will be in the molecular weight due to the presence of ten deuterium atoms.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | Phosphorochloridothioic Acid O,O-(Diethyl-d10) Ester, O,O-(Diethyl-d10) Thiophosphoryl Chloride | [1] |

| CAS Number | 287397-89-1 | [2] |

| Molecular Formula | C₄D₁₀ClO₂PS | [2] |

| Molecular Weight | 198.67 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid with a disagreeable odor. | [5] |

| Boiling Point | 96 °C | [5] |

| Melting Point | -75 °C | [5] |

| Density | 1.2 g/mL at 25 °C | |

| Flash Point | >230 °F (>110 °C) | [5] |

| Solubility | Insoluble in water, soluble in most organic solvents. Hydrolyzes in water. | [5] |

| Refractive Index | n20/D 1.472 |

Synthesis and Isotopic Labeling

The synthesis of this compound involves a multi-step process starting from a deuterated precursor to ensure high isotopic enrichment. The most common and effective method is the reaction of fully deuterated ethanol (ethanol-d6) with phosphorus pentasulfide (P₂S₅), followed by chlorination.[6][7][8]

The causality behind this synthetic choice is rooted in the need to introduce the deuterium labels at the ethoxy groups, which are the sites of interest for creating a stable, isotopically distinct internal standard. Ethanol-d6 is a readily available starting material that ensures all ten non-exchangeable hydrogen positions on the two ethyl groups are replaced with deuterium.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Detailed Synthetic Protocol

The following protocol is a representative synthesis of this compound, based on established literature procedures.[6][7][8]

Step 1: Synthesis of O,O-Diethyldithiophosphoric Acid-d10

-

In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer, dropping funnel, and a condenser is charged with phosphorus pentasulfide (P₂S₅).

-

Ethanol-d6 is added dropwise to the stirred suspension of P₂S₅ at a controlled temperature. The reaction is exothermic and the addition rate should be managed to maintain the reaction temperature within a safe range.

-

Upon completion of the addition, the reaction mixture is stirred for an additional period to ensure complete reaction.

-

The resulting O,O-Diethyldithiophosphoric Acid-d10 is then isolated.

Step 2: Chlorination to this compound

-

The crude O,O-Diethyldithiophosphoric Acid-d10 is dissolved in a suitable inert solvent.

-

A chlorinating agent, such as gaseous chlorine, is bubbled through the solution at a controlled temperature.

-

The reaction progress is monitored by appropriate analytical techniques (e.g., TLC or GC).

-

Upon completion, the reaction mixture is worked up to remove byproducts and the solvent.

-

The final product, this compound, is purified, typically by vacuum distillation.

This self-validating system relies on the high isotopic purity of the starting material (ethanol-d6) to ensure the final product has the desired level of deuteration. The purification steps are critical to remove any unreacted starting materials or byproducts that could interfere with its use as an internal standard.

Analytical Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

Mass Spectrometry (MS): GC-MS is the primary technique for confirming the molecular weight and isotopic enrichment of this compound. The mass spectrum will show a molecular ion peak corresponding to the deuterated compound (m/z 198.67 for C₄D₁₀³⁵Cl¹⁶O₂³¹P³²S). The absence of a significant peak at the m/z of the unlabeled compound (188.61) confirms high isotopic purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show the absence of signals in the regions corresponding to the ethyl protons, confirming a high degree of deuteration.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for the ethyl carbons, which may appear as complex multiplets due to coupling with deuterium.

-

³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds. It will show a single resonance, and its chemical shift can confirm the phosphorus environment.

-

Chromatographic Analysis

-

Gas Chromatography (GC): A GC analysis, typically with a flame ionization detector (FID) or a mass spectrometer (MS), is used to determine the purity of the compound. A single, sharp peak is indicative of a high-purity sample.

Caption: Analytical workflow for the characterization of this compound.

Stability and Storage

Proper storage and handling of this compound are essential to maintain its integrity. Based on the data for its non-deuterated analogue, the following recommendations should be followed:

-

Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[9] It is often recommended to store under an inert atmosphere.[1]

-

Moisture Sensitivity: The compound is sensitive to moisture and will hydrolyze.[9] Contact with water should be strictly avoided.

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, alcohols, and amines.[5][9]

-

Hazardous Decomposition: Decomposition under heat can produce toxic fumes of hydrogen chloride, phosphorus oxides, and sulfur oxides.[9]

Application as an Internal Standard: A Practical Workflow

The primary application of this compound is as an internal standard in quantitative analysis, particularly for organophosphate pesticides in complex matrices such as food, environmental samples, and biological fluids. Its use significantly improves the accuracy and precision of the analytical method by correcting for variations in sample extraction, cleanup, and instrument response.

Experimental Protocol: Quantification of an Organophosphate Pesticide in a Sample Matrix

This protocol provides a generalized workflow for using this compound as an internal standard in a GC-MS or LC-MS/MS analysis.

1. Preparation of Standard Solutions:

- Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethyl acetate or acetonitrile) at a known concentration (e.g., 100 µg/mL).

- Prepare a series of calibration standards containing the target analyte at known concentrations, each spiked with a constant, known amount of the this compound internal standard solution.

2. Sample Preparation:

- To a known volume or weight of the sample matrix (e.g., 1 g of homogenized food sample), add a precise volume of the this compound internal standard stock solution. This "spiking" should be done at the very beginning of the sample preparation process to account for any losses during extraction and cleanup.

- Perform the extraction of the analyte and internal standard from the matrix using an appropriate method (e.g., QuEChERS, solid-phase extraction, or liquid-liquid extraction).

- The extract may require a cleanup step to remove interfering matrix components.

3. Instrumental Analysis (GC-MS/MS or LC-MS/MS):

- Inject the prepared calibration standards and sample extracts into the GC-MS/MS or LC-MS/MS system.

- Develop a method that allows for the chromatographic separation of the analyte and the internal standard.

- In the mass spectrometer, monitor specific precursor-to-product ion transitions for both the analyte and this compound (Multiple Reaction Monitoring - MRM).

4. Data Analysis and Quantification:

- For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

- Construct a calibration curve by plotting this peak area ratio against the concentration of the analyte.

- Calculate the peak area ratio of the analyte to the internal standard in the sample extract.

- Determine the concentration of the analyte in the sample by interpolating its peak area ratio on the calibration curve.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly throughout the entire analytical process.

Safety and Handling

This compound should be handled with the same precautions as its non-deuterated counterpart, which is a toxic and corrosive substance.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[9] Work should be conducted in a well-ventilated chemical fume hood.

-

Inhalation: The compound can be very toxic if inhaled, causing burns to the respiratory tract.[9]

-

Skin and Eye Contact: It is harmful in contact with skin and can cause severe burns to the skin and eyes.[9]

-

Ingestion: Harmful if swallowed.[9]

-

First Aid: In case of exposure, seek immediate medical attention. For skin contact, wash immediately with plenty of water. For eye contact, flush with plenty of water for at least 15 minutes.[9]

Conclusion

This compound is an indispensable tool for researchers and analytical scientists requiring high-fidelity quantitative data for organophosphorus compounds. Its synthesis is well-established, and its chemical properties make it an ideal internal standard for mass spectrometry-based applications. By understanding its properties, handling it safely, and employing it correctly in analytical workflows, researchers can significantly enhance the reliability and accuracy of their results. This guide provides a comprehensive overview to support the effective use of this important analytical standard in demanding research environments.

References

-

Deinzer, M. L., Lattimer, R. P., & Hamsher, J. J. (2000). Synthesis of (Diethyl-d10) Coumaphos and Related Compounds. Journal of Agricultural and Food Chemistry, 48(7), 2826–2828. [Link]

-

Deinzer, M. L., Lattimer, R. P., & Hamsher, J. J. (2000). Synthesis of (Diethyl-d(10)) coumaphos and related compounds. Journal of Agricultural and Food Chemistry, 48(7), 2826–2828. [Link]

-

Deinzer, M. L., Lattimer, R. P., & Hamsher, J. J. (2000). Synthesis of (Diethyl-d10) Coumaphos and Related Compounds. Journal of Agricultural and Food Chemistry. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl chlorothiophosphate, 97%. Retrieved from [Link]

-

ResearchGate. (2016). 13C-Isotope Labeled Surrogate for Estimating Organophosphorus Pesticides in Agricultural Products by Gas Chromatography-Mass Spectrometry. [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). Diethyl chlorothiophosphate. Retrieved from [Link]

-

Chemsrc. (2025). Diethyl chlorothiophosphate. Retrieved from [Link]

-

PubMed. (2022). Stable Isotope Phosphate Labelling of Diverse Metabolites is Enabled by a Family of 18 O-Phosphoramidites. [Link]

-

ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing O, O-diethyl chlorothiophosphate.

-

ACS Publications. (2025). Oxygen Isotope Analyses of Phosphate and Organophosphorus Compounds by Electrospray Ionization Orbitrap Mass Spectrometry. [Link]

-

PubMed Central. (2021). Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry. [Link]

-

CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2025). Characterizing chemical transformation of organophosphorus compounds by (13)C and (2)H stable isotope analysis. [Link]

-

PubMed. (n.d.). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. [Link]

-

The Royal Society of Chemistry. (2017). SUPPORTING INFORMATION. [Link]

-

Bio-Rad. (n.d.). D-10 Hemoglobin Testing System. Retrieved from [Link]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. Synthesis of (Diethyl-d(10)) coumaphos and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. abdurrahmanince.net [abdurrahmanince.net]

- 7. Diethyl chlorothiophosphate | CAS#:2524-04-1 | Chemsrc [chemsrc.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Dimethyl chlorothiophosphate(2524-03-0) 13C NMR spectrum [chemicalbook.com]

The Sentinel Molecule: A Technical Guide to Diethyl Chlorothiophosphate-d10 in Advanced Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Diethyl Chlorothiophosphate-d10 (DECTP-d10), a critical tool in modern analytical science. Moving beyond a simple catalog of applications, we will delve into the rationale behind its use, providing a framework for its effective implementation in complex analytical workflows. The core principle underpinning the utility of DECTP-d10 lies in the concept of isotope dilution mass spectrometry (IDMS), a gold-standard technique for quantitative analysis.

Foundational Principles: The Role of an Ideal Internal Standard

In quantitative analysis, particularly when dealing with complex matrices such as food, environmental, and biological samples, the accuracy of results is often compromised by sample loss during preparation and variations in instrument response. An internal standard (IS) is a compound added to a sample in a known amount before processing to correct for these potential errors.

A stable isotope-labeled (SIL) internal standard, such as DECTP-d10, is considered the most reliable choice.[1][2] The deuterium atoms in DECTP-d10 impart a higher mass than its unlabeled counterpart, making it distinguishable by a mass spectrometer. However, its chemical and physical properties are nearly identical to the native analyte or its precursors. This near-identical behavior ensures that the SIL internal standard experiences the same extent of sample loss during extraction and cleanup, and the same ionization efficiency in the mass spectrometer as the analyte of interest.[1][2]

The fundamental logic of using DECTP-d10 is illustrated in the following workflow:

Figure 1: Conceptual workflow for isotope dilution mass spectrometry using DECTP-d10.

Core Applications of this compound

DECTP-d10 serves as a versatile internal standard in several key areas of analytical chemistry, primarily centered around the detection and quantification of organophosphate pesticides and their metabolites.

Analysis of Organophosphate Pesticide Residues in Food and Environmental Matrices

The non-deuterated form of diethyl chlorothiophosphate is a crucial intermediate in the synthesis of numerous organophosphate pesticides, including chlorpyrifos, coumaphos, and diazinon.[3][4][5] Consequently, DECTP-d10 is an ideal internal standard for the analysis of these pesticides in various matrices.

Typical Analytes:

-

Chlorpyrifos

-

Coumaphos

-

Diazinon

-

Parathion

-

Methyl parathion

Common Matrices:

This protocol is a representative example of how DECTP-d10 can be integrated into a robust analytical method.

1. Sample Preparation (QuEChERS Method)

- Weigh 10 g of homogenized vegetable sample into a 50 mL centrifuge tube.

- Spike the sample with a known amount of DECTP-d10 solution (e.g., 100 µL of a 1 µg/mL solution).

- Add 10 mL of acetonitrile.

- Add the QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

- Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

- Transfer an aliquot of the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing PSA (primary secondary amine) and MgSO₄ for cleanup.

- Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

- The supernatant is ready for GC-MS/MS analysis.

2. GC-MS/MS Parameters

- GC System: Agilent 7890B or equivalent.[7]

- Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.

- Inlet: Splitless, 250 °C.

- Oven Program: Start at 70 °C (hold 2 min), ramp to 150 °C at 25 °C/min, then to 200 °C at 3 °C/min, and finally to 280 °C at 8 °C/min (hold 5 min).[12]

- MS System: Agilent 7010B Triple Quadrupole or equivalent.[7]

- Ionization Mode: Electron Ionization (EI).

- Acquisition Mode: Multiple Reaction Monitoring (MRM).

- Chlorpyrifos: Precursor ion > Product ions (e.g., m/z 314 > 197, 97).

- DECTP-d10: Precursor ion > Product ions (e.g., m/z 198 > 170, 142 - Note: exact ions depend on fragmentation of the standard).

Biomonitoring of Organophosphate Exposure through Metabolite Analysis

Human exposure to organophosphate pesticides can be assessed by measuring their dialkyl phosphate (DAP) metabolites in biological fluids, most commonly urine.[13][14][15][16][17] DECTP-d10 is a precursor to the deuterated forms of diethyl phosphate (DEP-d10) and diethyl thiophosphate (DETP-d10), which are critical internal standards for these analyses.

Key Metabolites:

-

Diethyl phosphate (DEP)

-

Diethyl thiophosphate (DETP)

-

Diethyl dithiophosphate (DEDTP)

This protocol outlines a typical workflow for urinary biomonitoring.

1. Sample Preparation (Solid-Phase Extraction)

- Take a 1 mL urine sample.

- Spike with a solution containing deuterated DAP internal standards (including DEP-d10 and DETP-d10, which can be synthesized from DECTP-d10).

- Acidify the sample with a suitable acid (e.g., HCl).

- Load the sample onto a conditioned SPE cartridge (e.g., a mixed-mode anion exchange).

- Wash the cartridge to remove interferences.

- Elute the analytes with an appropriate solvent mixture.

- Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Parameters

- LC System: UFLC or equivalent.[16][17]

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase: Gradient elution with water and methanol/acetonitrile, both containing a modifier like formic acid or ammonium acetate.

- MS System: Triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

- Acquisition Mode: MRM.

- DEP: Precursor ion > Product ions (e.g., m/z 155 > 79, 97).

- DEP-d10: Precursor ion > Product ions (e.g., m/z 165 > 79, 97).

Quantitative Data from Representative Studies:

| Analyte | Matrix | Method | Recovery (%) | LOD | LOQ | Reference |

| DAPs | Urine | UFLC-MS/MS | 93-102 | 0.02-0.07 ng/mL | 0.06-0.21 ng/mL | [16][17] |

| DAPs | Hair | LC-MS/MS | 72-152 | - | - | [18] |

| Chlorpyrifos | Soil | GC-MS | 87.14-95.3 | 0.14 µg/g | 0.62 µg/g | [1] |

| Coumaphos | Honey | LC-MS | ~86 | 33 ng/g | - | [19] |

Pharmacokinetic and Metabolic Fate Studies

DECTP-d10 is instrumental in the synthesis of deuterated parent pesticides, such as Chlorpyrifos-d10.[4] These labeled parent compounds are invaluable for absorption, distribution, metabolism, and excretion (ADME) studies. By administering a labeled pesticide, researchers can trace its journey through a biological system, differentiate it from other exposures, and accurately quantify its metabolites.[20]

A study on the comparative pharmacokinetics of chlorpyrifos and its metabolites utilized diethyl-d10 labeled chlorpyrifos to distinguish the administered dose from its resulting metabolites.[20] This allowed for a precise evaluation of the pharmacokinetic profiles of the parent compound and its breakdown products.

Figure 2: Use of DECTP-d10 derived compounds in ADME studies.

Synthesis Overview

The synthesis of this compound is a critical consideration for its application. A common synthetic route involves the reaction of ethanol-d6 with phosphorus pentasulfide (P₂S₅) to form a deuterated diethyldithiophosphoric acid. This intermediate is then chlorinated to yield the final product, this compound. This labeled compound can then be used to synthesize other deuterated organophosphate standards, such as coumaphos-d10.

Conclusion: Ensuring Analytical Integrity

This compound is more than just a chemical reagent; it is a cornerstone for achieving the highest levels of accuracy and precision in the analysis of organophosphate pesticides and their metabolites. Its role as an internal standard in isotope dilution mass spectrometry allows researchers to confidently navigate the complexities of challenging sample matrices and produce reliable, defensible data. From ensuring food safety and monitoring environmental contamination to understanding the metabolic fate of xenobiotics, DECTP-d10 empowers scientists to generate data of the highest integrity.

References

- Pizzorno, K., et al. (2021). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach.

- Thompson, T. S., & Lummis, S. C. (2000). Synthesis of (Diethyl-d10) Coumaphos and Related Compounds. Journal of Agricultural and Food Chemistry, 48(7), 2826-2828.

- Carbery, M., et al. (2024). Determinants of urinary dialkyl phosphate metabolites in midlife women: the Study of Women's Health Across the Nation Multi-Pollutant Study (SWAN-MPS). PubMed Central.

- BenchChem. (2025).

- Rial-Otero, R., et al. (n.d.).

- Thompson, T. S., & Lummis, S. C. (2000). Synthesis of (Diethyl-d(10))

- Jayatilaka, S., et al. (2018). Quantification of three chlorinated dialkyl phosphates, diphenyl phosphate, 2,3,4,5-tetrabromobenzoic acid, and four other organ. CDC Stacks.

- Calafat, A. M., et al. (2021). Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry. PubMed Central.

- GC/MS Method for Detecting 8 Kinds of Pesticide Residues in Organic Vegetables. (n.d.).

- Chlorpyrifos-d10 (CAS Number: 285138-81-0). (n.d.). Cayman Chemical.

- Panuwet, P., et al. (n.d.). Urinary concentrations of Dialkylphosphate Metabolites of Organophosphate pesticides in the study of Asian Women and their Offspring's Development and Environmental Exposures (SAWASDEE).

- Bravo, R., et al. (n.d.). Quantitation of Dialkyl Phosphate Metabolites of Organophosphate Pesticides in Human Urine Using GC-MS-MS with Isotopic Internal Standards.

- Dialkyl phosphates. Determination in urine. (2017).

- Combined Use of GC TOF MS and UPLC-QTof MS for Investigative Analysis of Honeybee Poisoning. (n.d.).

- Wheeler, P., et al. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. cromlab-instruments.es.

- Taddese, A., & Tadesse, B. (2022). Residue analysis of selected organophosphorus and organochlorine pesticides in commercial tomato fruits by gas chromatography mass spectrometry. PubMed Central.

- Organophosphate metabolites in urine samples from Danish children and women. (n.d.). Miljøstyrelsen.

- Fernandez-Alba, A. R., et al. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Agilent.

- Method for Analysis of Organophosphorous Pesticides in Produce using Acetonitrile Extraction, Dual-Layer Carbon-Aminopropylsilic. (n.d.). Sigma-Aldrich.

- Albero, B., et al. (n.d.). Determination of Malathion, Coumaphos, and Fluvalinate Residues in Honey by Gas Chromatography with Nitrogen-Phosphorus or Electron Capture Detectors.

- Stable Isotope Phosphate Labelling of Diverse Metabolites is Enabled by a Family of 18 O-Phosphoramidites. (2022). PubMed.

- Quatrin, G. D., et al. (2020). New analytical method for chlorpyrifos determination in biobeds constructed in Brazil: Development and validation.

- Campanella, L., et al. (2010). Detection of coumaphos in honey using a screening method based on an electrochemical acetylcholinesterase bioassay. PubMed.

- The metabolites of organophosphorus pesticides in urine as an indicator of occup

- LC-MS/MS ion chromatograms of coumaphos obtained for the standard at... (n.d.).

- Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. (2023). PubMed.

- Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. (2023). MDPI.

- Wang, Y., et al. (2022). Identification and Dissipation of Chlorpyrifos and Its Main Metabolite 3,5,6-TCP during Wheat Growth with UPLC-QTOF/MS. PubMed Central.

- Fahmy, M., et al. (2024). Decontamination of Chlorpyrifos Residue in Soil by Using Mentha piperita (Lamiales: Lamiaceae)

- Diazinon-d10 (CAS Number: 100155-47-3). (n.d.). Cayman Chemical.

- Busby-Hjerpe, A. L., et al. (2010).

- Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed.

- Stokvis, E., et al. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. agilent.com [agilent.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. scilit.com [scilit.com]

- 9. waters.com [waters.com]

- 10. researchgate.net [researchgate.net]

- 11. Residue analysis of selected organophosphorus and organochlorine pesticides in commercial tomato fruits by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sci-hub.st [sci-hub.st]

- 14. researchgate.net [researchgate.net]

- 15. Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Detection of coumaphos in honey using a screening method based on an electrochemical acetylcholinesterase bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparative pharmacokinetics of chlorpyrifos versus its major metabolites following oral administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determinants of urinary dialkyl phosphate metabolites in midlife women: the Study of Women’s Health Across the Nation Multi-Pollutant Study (SWAN-MPS) - PMC [pmc.ncbi.nlm.nih.gov]

Diethyl Chlorothiophosphate-d10 CAS number 287397-89-1

An In-depth Technical Guide to Diethyl Chlorothiophosphate-d10 CAS Number: 287397-89-1

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, core applications, and the scientific rationale behind its use, particularly as an internal standard in quantitative analytical workflows.

This compound is the isotopically labeled form of Diethyl Chlorothiophosphate, containing ten deuterium atoms. This labeling makes it an invaluable tool in analytical chemistry, primarily for isotope dilution mass spectrometry (IDMS). Its physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 287397-89-1 | [1][2][3] |

| Molecular Formula | C₄D₁₀ClO₂PS | [1][2] |

| Molecular Weight | 198.67 g/mol | [1][2] |

| Synonyms | Phosphorochloridothioic Acid O,O-(Diethyl-d10) Ester; O,O-(Diethyl-d10) Thiophosphoryl Chloride | [1][3] |

| Appearance | Colourless Oil | [1][4] |

| Storage Conditions | 2-8°C Refrigerator, Under Inert Atmosphere | [1] |

Synthesis and Isotopic Labeling Strategy

The synthesis of this compound is a targeted process designed to introduce a stable, heavy isotope label into the molecule without altering its fundamental chemical reactivity. The established method involves a two-step process starting from deuterated ethanol.[5][6]

Step 1: Formation of Labeled Diethyldithiophosphoric Acid The process begins with the reaction of fully deuterated ethanol (Ethanol-d6, CD₃CD₂OH) with phosphorus pentasulfide (P₂S₅). This reaction forms the deuterated intermediate, O,O-di(ethyl-d5) dithiophosphoric acid. The use of Ethanol-d6 is critical as it ensures that both ethyl groups on the resulting molecule are fully deuterated, leading to the "d10" designation.

Step 2: Chlorination The deuterated diethyldithiophosphoric acid intermediate is then subjected to chlorination. This step replaces one of the sulfur atoms with a chlorine atom, yielding the final product, this compound.[5][6]

Caption: Synthesis pathway of this compound.

This synthetic route is also adaptable for creating other deuterated organophosphate compounds. The this compound product can serve as a deuterated building block for synthesizing labeled insecticides like Coumaphos-d10, demonstrating its utility in broader organic synthesis.[5][6]

Core Application: The Internal Standard in Quantitative Analysis

The primary and most critical application of this compound is as an internal standard (IS) for quantitative analysis using mass spectrometry, particularly coupled with gas (GC-MS) or liquid (LC-MS) chromatography.[5][6]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is the gold standard for high-accuracy quantification. The technique involves adding a known quantity of an isotopically labeled version of the analyte (in this case, the IS) to the sample at the very beginning of the analytical workflow. The core principle is that the labeled IS is chemically identical to the native (non-labeled) analyte. Therefore, it behaves identically during all stages of sample preparation—extraction, cleanup, derivatization, and injection—and experiences the same matrix effects and instrument variability.

Because the mass spectrometer can differentiate between the native analyte and the heavier labeled IS based on their mass-to-charge ratio (m/z), any sample loss during preparation affects both compounds equally. By measuring the response ratio of the native analyte to the labeled IS, one can calculate the precise concentration of the native analyte in the original sample, effectively canceling out variations in recovery. The use of isotope-labeled compounds has been shown to improve analytical accuracy by 10% to 40%.[7]

Expert Insight: Why Choose a Deuterated (d10) Standard?

The choice of an internal standard is a critical decision in method development. While ¹³C-labeled standards are often considered the "gold standard" due to their identical chromatographic retention time and high isotopic stability, deuterated standards like this compound offer a highly effective and often more cost-efficient alternative.[8]

-

Advantages:

-

Cost-Effectiveness: Synthesis of deuterated compounds is typically less expensive than their ¹³C counterparts.

-

Significant Mass Shift: The +10 Da mass difference provides a clear separation from the native analyte's mass spectrum, minimizing isotopic interference from the natural abundance of ¹³C and ¹⁸O in the unlabeled analyte.

-

-

Potential Considerations:

-

Chromatographic Shift: In some reversed-phase LC methods, deuterated compounds may elute slightly earlier than their non-deuterated analogs (the "isotope effect"). This is generally negligible in GC but must be verified during LC method validation to ensure proper integration.

-

H-D Exchange: While the C-D bond is very stable, there is a small theoretical risk of hydrogen-deuterium exchange under certain extreme pH or temperature conditions, though this is rare for non-labile deuterium on an ethyl chain.

-

For most applications involving the quantification of organophosphorus pesticides and related compounds, a d10-labeled standard provides a robust and reliable solution.[7]

Experimental Protocol: Use in a Quantitative GC-MS Workflow

This protocol outlines a self-validating workflow for the quantification of an organophosphorus analyte in a complex matrix (e.g., soil or agricultural produce) using this compound as an internal standard.

1. Preparation of Stock Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of the non-labeled analyte standard into a 10 mL volumetric flask and dissolve in an appropriate solvent (e.g., ethyl acetate).

-

Internal Standard Stock (100 µg/mL): Accurately weigh ~1 mg of this compound into a 10 mL volumetric flask and dissolve in the same solvent. Note: Handle the d10 standard with extreme care as per safety guidelines.

2. Calibration Curve Preparation:

-

Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by serial dilution from the Analyte Stock.

-

Spike each calibration standard with a constant concentration of the Internal Standard Stock (e.g., 50 ng/mL). This creates a fixed IS concentration across all calibration points.

3. Sample Preparation and Spiking:

-

Accurately weigh a homogenized sample (e.g., 5 g of soil) into a centrifuge tube.

-

Crucial Step: Spike the sample with the same fixed amount of Internal Standard Stock used in the calibration curve (e.g., 50 ng/mL equivalent). This must be done before extraction.

-

Add extraction solvent (e.g., acetonitrile) and salts (for QuEChERS method) and vortex/shake vigorously.

-

Centrifuge to separate the layers.

4. Sample Cleanup (dSPE):

-

Take an aliquot of the supernatant from the extraction step.

-

Pass it through a dispersive solid-phase extraction (dSPE) tube containing appropriate sorbents (e.g., PSA, C18) to remove matrix interferences.

-

Centrifuge and collect the cleaned extract.

5. GC-MS Analysis:

-

Inject the final extracts (calibration standards and samples) into the GC-MS system.

-

GC Method: Use a column and temperature program suitable for the target analyte.

-

MS Method: Operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.

-

Monitor at least two characteristic ions for the native analyte.

-

Monitor the corresponding mass-shifted ions for the this compound IS.

-

6. Data Processing:

-

For each calibration standard, calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the (Analyte Area / IS Area) ratio against the analyte concentration.

-

Calculate the (Analyte Area / IS Area) ratio for the unknown samples and determine their concentrations using the linear regression equation from the calibration curve.

Caption: Quantitative workflow using an internal standard (IS).

Critical Safety and Handling Protocols

While safety data for the deuterated compound is not extensively published, it must be handled with the same precautions as its non-deuterated analog (CAS 2524-04-1), which is classified as highly hazardous.[9][10][11]

DANGER: The non-deuterated analog is combustible, may be fatal if inhaled or absorbed through the skin, and causes severe skin and eye burns.[10][12][13] It reacts with water to liberate toxic gas.[10][11][14]

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[9][10] An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[9][15]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent any skin contact.[9][15]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if there is any risk of exposure outside of a fume hood.[9]

-

-

Handling:

-

First Aid:

-

Inhalation: Immediately move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9][10]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[9][10]

-

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for corrosive and toxic materials.[9][10] Store under an inert atmosphere (e.g., argon or nitrogen) as recommended.[1]

Conclusion

This compound (CAS 287397-89-1) is a highly specialized reagent that is indispensable for accurate and reliable quantitative analysis of organophosphorus compounds. Its primary role as a deuterated internal standard in isotope dilution mass spectrometry allows researchers to overcome challenges related to matrix effects and sample recovery, leading to data of the highest integrity. Understanding its synthesis, the rationale for its application, and the critical safety protocols for its handling enables scientists to leverage this powerful analytical tool effectively and safely.

References

-

Title: Synthesis of (Diethyl-d10) Coumaphos and Related Compounds Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

-

Title: Synthesis of (Diethyl-d(10)) coumaphos and related compounds Source: PubMed URL: [Link]

-

Title: Material Safety Data Sheet - Diethyl chlorothiophosphate, 97% Source: Cole-Parmer URL: [Link]

-

Title: 13 C-Isotope Labeled Surrogate for Estimating Organophosphorus Pesticides in Agricultural Products by Gas Chromatography-Mass Spectrometry Source: ResearchGate URL: [Link]

-

Title: CAS No : 287397-89-1| Chemical Name : this compound Source: Pharmaffiliates URL: [Link]

-

Title: ICSC 0448 - DIETHYLTHIOPHOSPHORYL CHLORIDE(OBSOLETE) Source: International Chemical Safety Cards (NIOSH) URL: [Link]

-

Title: Compound specific isotope analysis of organophosphorus pesticides Source: PubMed URL: [Link]

-

Title: Diethyl chlorothiophosphate | CAS#:2524-04-1 Source: Chemsrc URL: [Link]

- Title: Method for preparing O, O-diethyl chlorothiophosphate Source: Google Patents URL

-

Title: Diethyl chlorothiophosphate (CAS 2524-04-1) Market Research Report 2025 Source: MarketPublishers URL: [Link]

-

Title: Oxygen Isotope Analyses of Phosphate and Organophosphorus Compounds by Electrospray Ionization Orbitrap Mass Spectrometry Source: Analytical Chemistry - ACS Publications URL: [Link]

-

Title: Stable Isotope Phosphate Labelling of Diverse Metabolites is Enabled by a Family of 18 O-Phosphoramidites Source: PubMed URL: [Link]

-

Title: Characterizing chemical transformation of organophosphorus compounds by (13)C and (2)H stable isotope analysis Source: ResearchGate URL: [Link]

-

Title: O,O-diethyl phosphorochloridothioate | C4H10ClO2PS Source: PubChem URL: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. Diethyl-d10 Chlorothiophosphate | 287397-89-1 [amp.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of (Diethyl-d(10)) coumaphos and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. abdurrahmanince.net [abdurrahmanince.net]

- 11. ICSC 0448 - DIETHYLTHIOPHOSPHORYL CHLORIDE(OBSOLETE) [chemicalsafety.ilo.org]

- 12. Diethyl Chlorothiophosphate | 2524-04-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. Diethyl Chlorothiophosphate | 2524-04-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. DIETHYLTHIOPHOSPHORYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. fishersci.com [fishersci.com]

Diethyl Chlorothiophosphate-d10: A Guide to its Physicochemical Characteristics and Analytical Applications

An In-Depth Technical Guide for Researchers and Drug Development Professionals

I. The Role of Isotopic Labeling in Quantitative Analysis

In modern analytical science, particularly in chromatographic and mass spectrometric techniques, the pursuit of precision and accuracy is paramount. The use of stable isotope-labeled (SIL) internal standards is a cornerstone of achieving reliable quantification. Diethyl Chlorothiophosphate-d10 (CAS: 287397-89-1) serves as an exemplary SIL internal standard for its unlabeled counterpart, Diethyl Chlorothiophosphate (CAS: 2524-04-1), and related organophosphate compounds.[1][2]

The fundamental principle behind using a SIL standard is that it behaves almost identically to the analyte of interest during sample preparation, extraction, and chromatographic separation. However, its increased mass due to isotopic enrichment (in this case, 10 deuterium atoms) allows it to be distinguished from the native analyte by a mass spectrometer. This co-elution and differential detection provide a robust mechanism to correct for analyte loss during sample processing and for variations in instrument response, thereby ensuring high-quality quantitative data.

II. Core Physicochemical and Isotopic Characteristics

Understanding the fundamental properties of this compound is critical for its proper handling, storage, and application. The key characteristics are summarized below.

| Property | Value | Source(s) |

| Chemical Name | Diethyl-d10 Chlorothiophosphate | [1] |

| Synonyms | Phosphorochloridothioic Acid O,O-(Diethyl-d10) Ester | [3][4] |

| CAS Number | 287397-89-1 | [1][2] |

| Unlabeled CAS No. | 2524-04-1 | [1] |

| Molecular Formula | C₄D₁₀ClO₂PS | [1][2] |

| Molecular Weight | 198.67 g/mol | [1][2][3] |

| Appearance | Colorless Oil / Liquid | [3][4] |

| Purity | Typically >97% | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol.[4] Immiscible with water and hydrolyzes.[6][7] | |

| Storage Conditions | 2-8°C, under an inert atmosphere is recommended.[3] Store in a cool, dry, well-ventilated area.[8][9] |

The deuterium labeling on the two ethyl groups introduces a significant mass shift without appreciably altering the chemical reactivity or chromatographic retention time compared to the unlabeled analog. This makes it an ideal internal standard for sensitive mass spectrometry-based assays.

III. Chemical Reactivity and Synthetic Utility

A. Hydrolytic Instability and Handling

A critical chemical characteristic of this compound is its reactivity with water. Like its unlabeled form, it is susceptible to hydrolysis.[6] Contact with moisture, especially in the air, can lead to decomposition, producing acidic and toxic byproducts.[7][10] This necessitates storage in tightly sealed containers under an inert atmosphere and careful handling in a dry environment to maintain its integrity and concentration.[3]

B. Synthesis Overview

The synthesis of deuterated organophosphates like this compound is a specialized process. A common pathway involves the reaction of ethanol-d6 with phosphorus pentasulfide (P₂S₅) to produce a deuterated diethyldithiophosphoric acid intermediate. This intermediate subsequently undergoes chlorination to yield the final this compound product.[11] This method is adaptable for creating labeled versions of various dialkyl thiophosphate compounds.[11]

C. Application in Derivatization

Beyond its use as an internal standard, Diethyl Chlorothiophosphate is a valuable derivatizing agent for enhancing the gas chromatographic analysis of certain compounds. It is used to selectively derivatize secondary amines and volatile N-nitrosamines.[12] The reaction creates stable N-diethylthiophosphoryl derivatives that exhibit excellent chromatographic properties and can be sensitively detected using a flame photometric detector (FPD), which is specific for phosphorus and sulfur.[12][13]

The diagram below illustrates the logical flow of this derivatization process.

Caption: Diagram of the derivatization process using this compound.

IV. Experimental Protocol: Quantification of an Organophosphate Pesticide using GC-MS/MS

This section provides a validated protocol for the use of this compound as an internal standard for the quantification of a related pesticide, such as chlorpyrifos, in a complex matrix like agricultural soil.

A. Rationale and Self-Validation

The protocol's integrity is based on the principle of isotopic dilution. By introducing a known quantity of the deuterated standard at the very beginning of the sample preparation, any subsequent loss of the target analyte will be mirrored by a proportional loss of the standard. The ratio of the analyte peak area to the internal standard peak area, when plotted against known concentrations, creates a calibration curve that is inherently corrected for recovery variations. This internal correction system ensures the method's trustworthiness and accuracy.

B. Materials and Reagents

-

This compound (Internal Standard, ISTD)

-

Chlorpyrifos (Analyte)

-

Acetonitrile (ACN), HPLC grade

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Sodium Chloride (NaCl)

-

Primary Secondary Amine (PSA) sorbent

-

Graphitized Carbon Black (GCB) sorbent

-

Class A volumetric flasks and pipettes

-

Centrifuge tubes

-

Vortex mixer and centrifuge

C. Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Accurately prepare a 1000 µg/mL stock solution of Chlorpyrifos in acetonitrile.

-

Similarly, prepare a 100 µg/mL stock solution of this compound in acetonitrile. Store both solutions at 4°C.

-

-

Sample Extraction (QuEChERS Method):

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add 100 µL of a 10 µg/mL working solution of this compound (final concentration of 100 ng/g). This early addition is critical for accuracy.

-

Add 10 mL of acetonitrile.

-

Cap and vortex vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately cap and shake vigorously for 1 minute to prevent salt clumping.

-

Centrifuge at 4000 rpm for 5 minutes. The top layer is the acetonitrile extract.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 1 mL of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg GCB.

-

Causality Note: PSA removes organic acids and polar interferences, while GCB removes pigments and sterols that could interfere with the analysis.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

The resulting supernatant is ready for GC-MS/MS analysis.

-

-

GC-MS/MS Analysis:

-

Instrument: Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.

-

Column: Low-bleed capillary column suitable for pesticides (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injection: 1 µL, splitless mode.

-

Oven Program: Start at 80°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.

-

MS/MS Transitions (Example):

-

Chlorpyrifos: Monitor quantifier and qualifier ion transitions (e.g., m/z 314 -> 199).

-

This compound (ISTD): Monitor the corresponding deuterated transition (e.g., m/z 198 -> 97).[1]

-

-

D. Experimental Workflow Visualization

The following diagram outlines the complete analytical workflow from sample preparation to final data analysis.

Caption: Workflow for pesticide quantification using an internal standard.

V. Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. This compound and its unlabeled form are hazardous compounds that must be handled with appropriate care.

-

Toxicity: The unlabeled compound is classified as highly toxic. It may be fatal if inhaled, absorbed through the skin, or swallowed.[5][8] It is also harmful in contact with skin.[14]

-

Corrosivity: It causes severe skin burns and eye damage.[5][9] Contact with water or moisture can liberate toxic and corrosive gases.[10][15]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[8][14] Wear appropriate personal protective equipment, including:

-

Handling: Use spark-proof tools and avoid sources of ignition.[8] Do not breathe vapors or mists.[9] Ensure an eyewash station and safety shower are readily accessible.[8]

-

Storage: Store locked up in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive and toxic materials.[9][14] Keep away from incompatible materials such as strong bases, oxidizing agents, and alcohols.[10]

VI. Conclusion

This compound is a high-value tool for the modern analytical laboratory. Its physical and chemical properties make it an exceptional stable isotope-labeled internal standard for ensuring accuracy and precision in the quantification of organophosphate compounds. By understanding its characteristics, implementing robust analytical protocols, and adhering to strict safety guidelines, researchers can confidently leverage this compound to generate high-quality, defensible data in their scientific endeavors.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl chlorothiophosphate, 97%.

- Fisher Scientific. (n.d.). MATERIAL SAFETY DATA SHEET.

- LGC Standards. (n.d.). This compound.

- TCI Chemicals. (2025). SAFETY DATA SHEET.

- Pharmaffiliates. (n.d.). CAS No : 287397-89-1| Chemical Name : this compound.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- LookChem. (n.d.). Cas 2524-04-1,Diethyl chlorothiophosphate.

- NOAA. (n.d.). DIETHYLTHIOPHOSPHORYL CHLORIDE - CAMEO Chemicals.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 287397-89-1.

- ChemicalBook. (n.d.). Diethyl-d10 Chlorothiophosphate | 287397-89-1.

- Chemsrc. (2025). Diethyl chlorothiophosphate | CAS#:2524-04-1.

-

Steller, W. A., & Pasarela, N. R. (1972). Synthesis of (Diethyl-d10) Coumaphos and Related Compounds. Journal of Agricultural and Food Chemistry, 20(4), 739–741. Retrieved from [Link]

- Tokyo Chemical Industry Co., Ltd. (n.d.). Diethyl Chlorothiophosphate 2524-04-1.

- PubChem. (n.d.). O,O-diethyl phosphorochloridothioate.

- Chongqing Chemdad Co., Ltd. (n.d.). Diethyl chlorothiophosphate.

Sources

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Diethyl-d10 Chlorothiophosphate | 287397-89-1 [amp.chemicalbook.com]

- 5. Diethyl Chlorothiophosphate | 2524-04-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Cas 2524-04-1,Diethyl chlorothiophosphate | lookchem [lookchem.com]

- 7. Diethyl chlorothiophosphate Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. abdurrahmanince.net [abdurrahmanince.net]

- 9. tcichemicals.com [tcichemicals.com]

- 10. DIETHYLTHIOPHOSPHORYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Diethyl chlorothiophosphate | CAS#:2524-04-1 | Chemsrc [chemsrc.com]

- 13. O,O-diethyl phosphorochloridothioate | C4H10ClO2PS | CID 17305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to Diethyl Chlorothiophosphate-d10: Properties, Synthesis, and Application in Quantitative Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Stable Isotope-Labeled Standards in Bioanalysis

In the landscape of modern drug discovery and development, the precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for this purpose due to its high sensitivity and selectivity.[1][2] However, the accuracy of LC-MS-based quantification can be compromised by several factors, including sample preparation variability, matrix effects, and fluctuations in instrument response.[3] To mitigate these challenges, the use of stable isotope-labeled (SIL) internal standards is a widely adopted and highly recommended strategy.[4] Diethyl Chlorothiophosphate-d10 is a deuterated analog of Diethyl Chlorothiophosphate, designed to serve as a robust internal standard in quantitative bioanalytical assays. Its chemical and physical properties closely mimic the unlabeled analyte, ensuring that it experiences similar variations during sample processing and analysis, thereby providing a reliable basis for normalization and accurate quantification.[5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its effective application. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄D₁₀ClO₂PS | [6][7] |

| Molecular Weight | 198.67 g/mol | [7][8] |

| CAS Number | 287397-89-1 | [6][7] |

| Appearance | Neat (liquid) | [9] |

| Synonyms | Phosphorochloridothioic Acid O,O-(Diethyl-d10) Ester, O,O-(Diethyl-d10) Thiophosphoryl Chloride | [7][8] |

Synthesis and Isotopic Labeling

The synthesis of this compound is achieved through a multi-step process that incorporates deuterium atoms at the ethyl positions. This strategic placement of stable isotopes ensures that the label is not easily exchanged under typical experimental conditions, a critical requirement for a reliable internal standard. The general synthetic route involves the use of deuterated ethanol (ethanol-d6) as a key starting material. The process ensures high isotopic purity, which is essential to prevent cross-talk with the unlabeled analyte signal in mass spectrometry.

The workflow for the synthesis can be visualized as follows:

Caption: Synthetic pathway for this compound.

Application as an Internal Standard in LC-MS/MS Bioanalysis

The primary application of this compound is as an internal standard for the quantification of organophosphate compounds and their metabolites in various biological matrices. Its utility is particularly significant in pharmacokinetic and metabolism studies within drug development, where understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is crucial.[10]

The Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical workflow.[4] Because the SIL internal standard is chemically identical to the analyte, it experiences the same losses during sample extraction, cleanup, and ionization in the mass spectrometer. By measuring the ratio of the mass spectrometric signal of the analyte to that of the SIL internal standard, accurate quantification can be achieved, irrespective of sample loss or matrix-induced signal suppression or enhancement.[3]

The logical flow of using a SIL internal standard is depicted below:

Caption: Workflow for quantitative analysis using a SIL internal standard.

Experimental Protocol: Quantification of a Hypothetical Organophosphate Drug Metabolite

The following is a representative, detailed protocol for the use of this compound as an internal standard for the quantification of a hypothetical acidic organophosphate metabolite in human plasma. This protocol is a composite based on established methodologies for bioanalytical LC-MS/MS.

Objective: To accurately quantify the concentration of "Metabolite X" in human plasma using this compound as an internal standard.

Materials:

-

Human plasma samples

-

This compound (Internal Standard Stock Solution: 1 mg/mL in methanol)

-

Metabolite X (Analyte Stock Solution: 1 mg/mL in methanol)

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., weak anion exchange)

-

96-well collection plates

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Preparation of Standard and Quality Control (QC) Samples:

-

Prepare a series of calibration standards by spiking known concentrations of Metabolite X into drug-free human plasma.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation and Extraction:

-

To 100 µL of each plasma sample (unknowns, standards, and QCs), add 10 µL of a working solution of this compound (e.g., 50 ng/mL in methanol).

-

Vortex mix for 30 seconds.

-

Add 400 µL of 1% formic acid in water and vortex again. This step ensures the analyte and internal standard are in the correct protonation state for extraction.

-

Condition the SPE cartridges according to the manufacturer's instructions.

-

Load the prepared plasma samples onto the SPE cartridges.

-

Wash the cartridges to remove interfering matrix components.

-

Elute the analyte and internal standard with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode depending on the analyte's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Optimize MRM transitions for both Metabolite X and this compound.

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for the analyte (Metabolite X) and the internal standard (this compound) in each sample.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of Metabolite X in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Data Integrity and Validation

For use in regulated studies, any bioanalytical method employing this compound must be thoroughly validated according to regulatory guidelines (e.g., FDA, EMA). This includes assessing the method's accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability. The consistent performance of the internal standard across all validation experiments is a key indicator of a robust and reliable method.

Spectroscopic Data

The definitive identification and purity assessment of this compound are confirmed through various spectroscopic techniques. The Certificate of Analysis (CoA) provided by the manufacturer will contain detailed spectroscopic data. Researchers should always refer to the lot-specific CoA for the most accurate information. While the actual spectra are proprietary to the supplier, the expected data would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): ¹H NMR would show the absence of proton signals in the ethyl groups, confirming deuteration. ¹³C and ³¹P NMR would confirm the carbon and phosphorus backbone structure.

-

Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the deuterated compound and its characteristic fragmentation pattern, which is essential for setting up MRM transitions.

Safety and Handling

While deuteration does not significantly alter the toxicological properties of a molecule, this compound should be handled with the same precautions as its non-deuterated analog. The non-deuterated form is classified as a hazardous substance.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Conclusion

This compound is a critical tool for researchers and scientists in the field of drug development and bioanalysis. Its role as a stable isotope-labeled internal standard enables the development of highly accurate and robust quantitative LC-MS/MS assays. By understanding its properties, synthesis, and the principles of its application, researchers can confidently incorporate this standard into their workflows to generate high-quality data that is essential for advancing pharmaceutical research.

References

-

Aziz, A., & Wicha, J. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

-

KCAS Bioanalytical & Biomarker Services. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]

-

BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

-

NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

-

Toronto Research Chemicals. (n.d.). This compound, TRC 1 mg. Fisher Scientific. Retrieved from [Link]

-

Lin, L. (2023). Use of Internal Standard in LC-MS/MS Method. RPubs. [Link]

-

Orhekafore Bedu, O. (n.d.). A Review: Use of Deuterated Internal Standards in Mass Spectometry Techniques. Texila International Journal of Clinical Research. [Link]

- Chen, J., Hsieh, Y., & Jemal, M. (2007). The use of stable-isotope-labeled (SIL)

- Orhekafore Bedu, O. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

-

Toronto Research Chemicals. (n.d.). This compound, TRC 1 mg. Fisher Scientific. Retrieved from [Link]

- Sun, H., & Chen, G. (2009). The use of stable isotopes in drug metabolism studies. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 199-211.

- Cequier, E., et al. (2019). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach.

-

ChemSrc. (n.d.). Diethyl chlorothiophosphate. Retrieved from [Link]

Sources

- 1. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]

- 2. texilajournal.com [texilajournal.com]

- 3. nebiolab.com [nebiolab.com]

- 4. biopharmaservices.com [biopharmaservices.com]

- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. This compound, TRC 1 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.it]

- 9. Diethyl Chlorothiophosphate | LGC Standards [lgcstandards.com]

- 10. A Review: Use of Deuterated Internal Standards in Mass Spectometry Techniques | Texila Journal [texilajournal.com]

A Technical Guide to Diethyl Chlorothiophosphate-d10 for Analytical Applications

This guide provides an in-depth technical overview of Diethyl Chlorothiophosphate-d10 (DECTP-d10), a deuterated organophosphorus compound. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled internal standards for quantitative analysis, particularly in the field of mass spectrometry. This document will cover the commercial sourcing of DECTP-d10, its critical quality attributes, and a detailed protocol for its application as an internal standard in the analysis of organophosphate pesticides and related compounds.

Introduction: The Critical Role of Deuterated Standards in Quantitative Analysis

In modern analytical chemistry, especially in regulated environments such as drug development and environmental monitoring, accurate and precise quantification of target analytes is paramount. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for these applications. However, they are susceptible to variations arising from sample preparation, instrument drift, and matrix effects, which can significantly impact the accuracy of results.

The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is the gold standard for mitigating these variabilities. An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization behavior, but is distinguishable by its mass-to-charge ratio (m/z). By adding a known amount of the SIL-IS to each sample, calibration standard, and quality control sample at the beginning of the workflow, any loss or variation during the analytical process affects both the analyte and the internal standard proportionally. This allows for the use of the analyte-to-internal standard peak area ratio for quantification, leading to more robust and reliable data.

This compound, with its ten deuterium atoms, provides a significant mass shift from its unlabeled counterpart, preventing isotopic crosstalk and ensuring accurate quantification. Its primary application is as an internal standard for the analysis of Diethyl Chlorothiophosphate and other related organophosphorus compounds, which are used as intermediates in the synthesis of pesticides and pharmaceuticals.

Commercial Suppliers of this compound

The selection of a reliable commercial supplier for a critical reagent like DECTP-d10 is a crucial first step in any analytical method development. The quality of the internal standard directly impacts the quality of the analytical data. Key considerations when choosing a supplier include the isotopic and chemical purity of the compound, the availability of comprehensive documentation such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS), and the supplier's reputation for consistency and customer support.

Below is a comparative table of prominent commercial suppliers of this compound. While specific batch-to-batch data will vary, this table provides a general overview based on currently available catalog information. Researchers are strongly encouraged to request lot-specific CoAs before purchase.

| Supplier | Product Number (Example) | CAS Number | Molecular Formula | Molecular Weight | Available Pack Sizes | Stated Purity/Notes |

| Toronto Research Chemicals (TRC) | D444162 | 287397-89-1 | C₄D₁₀ClO₂PS | 198.67 | 1 mg, 10 mg | High-purity organic molecules and analytical standards.[1] |

| LGC Standards | TRC-D444162 | 287397-89-1 | C₄D₁₀ClO₂PS | 198.67 | 1 mg, 10 mg | Certified reference materials.[2] |

| Santa Cruz Biotechnology, Inc. | sc-210191 | 287397-89-1 | C₄D₁₀ClO₂PS | 198.67 | Contact for availability | For Research Use Only. Refer to Certificate of Analysis for lot specific data.[3] |

| CRO SPLENDID LAB Pvt. Ltd. | CSL-65689 | 287397-89-1 | C₄D₁₀ClO₂PS | 198.67 | Contact for availability | Pharmaceutical impurity supplier and custom synthesis.[4] |

Note: The information in this table is based on publicly available data and is subject to change. It is essential to verify the specifications with the supplier directly.

Scientific Integrity: Understanding the Quality of Your Deuterated Standard

The reliability of a quantitative assay is fundamentally linked to the quality of the internal standard. For this compound, two key parameters define its quality: isotopic purity and chemical purity .

-

Isotopic Purity: This refers to the percentage of the compound that is fully deuterated (d10). The presence of partially deuterated or non-deuterated (d0) species can interfere with the quantification of the target analyte, especially at low concentrations. A high isotopic purity (typically ≥98%) is crucial to minimize this risk. The isotopic distribution can be determined by high-resolution mass spectrometry (HRMS), which can resolve the mass differences between the different isotopologues.

-

Chemical Purity: This refers to the percentage of the material that is the desired compound, free from any chemical impurities. Impurities can arise from the synthesis of the deuterated standard or from its degradation over time. These impurities could potentially co-elute with the analyte or internal standard peaks, causing interference. Chemical purity is typically assessed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. For use as an internal standard, a chemical purity of >99% is highly recommended.

The synthesis of deuterated compounds is a specialized field. For organophosphorus compounds like DECTP-d10, a common synthetic route involves the use of deuterated starting materials. A published method for the synthesis of related deuterated organophosphate insecticides involves the reaction of ethanol-d6 with P₂S₅, followed by chlorination to yield this compound. This multi-step synthesis underscores the importance of rigorous purification and quality control to ensure the final product meets the high standards required for an internal standard.

Experimental Protocol: Quantification of Organophosphorus Compounds using DECTP-d10 as an Internal Standard by GC-MS

This section provides a detailed, step-by-step methodology for the use of this compound as an internal standard for the quantification of a target organophosphorus analyte in a complex matrix, such as an environmental or biological sample. This protocol is a representative example and may require optimization for specific applications.

Materials and Reagents

-

This compound (from a reputable supplier)

-

Target organophosphorus analyte standard

-

Solvents (e.g., acetonitrile, ethyl acetate, hexane) of appropriate purity (e.g., HPLC or pesticide residue grade)

-

Deionized water (18.2 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

-

GC-MS system with an appropriate column (e.g., a low-polarity phase like a 5% diphenyl/95% dimethyl polysiloxane)

Preparation of Standard and Stock Solutions

Internal Standard (IS) Stock Solution (e.g., 100 µg/mL):

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the weighed standard in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Bring the volume to the mark with the solvent.

-

Store the stock solution at an appropriate temperature (e.g., -20°C) in an amber vial.

Analyte Stock Solution (e.g., 100 µg/mL):

-

Prepare in the same manner as the IS stock solution using the target analyte standard.

Working Standard Solutions:

-

Prepare a series of calibration standards by serial dilution of the analyte stock solution.

-

The concentration range should bracket the expected concentration of the analyte in the samples.

Sample Preparation

-

Sample Collection and Storage: Follow appropriate procedures for the collection and storage of the specific sample matrix to ensure the stability of the target analyte.

-

Spiking with Internal Standard: To a known volume or weight of the sample, add a precise volume of the DECTP-d10 working solution to achieve a final concentration that is within the linear range of the assay and comparable to the expected analyte concentration.

-

Extraction:

-

For liquid samples (e.g., water), a liquid-liquid extraction with a suitable solvent (e.g., ethyl acetate or hexane) may be appropriate.

-

For solid samples (e.g., soil or tissue), a solid-liquid extraction (e.g., with acetonitrile) followed by centrifugation is typically used.

-